molecular formula C19H20N4OS B2648383 2-(benzylsulfanyl)-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}acetamide CAS No. 2309310-61-8

2-(benzylsulfanyl)-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}acetamide

Cat. No.: B2648383
CAS No.: 2309310-61-8
M. Wt: 352.46
InChI Key: QVNVZMLBABKAEM-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzylsulfanyl group, a pyridinyl group, and a pyrazolyl group, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}acetamide typically involves multiple steps, including the formation of the benzylsulfanyl group and the pyrazolyl group. One common method involves the reaction of benzyl mercaptan with an appropriate acyl chloride to form the benzylsulfanyl intermediate. This intermediate is then reacted with a pyrazole derivative under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The pyridinyl and pyrazolyl groups can participate in substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield benzylsulfoxide or benzylsulfone, while substitution reactions can introduce various functional groups onto the pyridinyl or pyrazolyl rings.

Scientific Research Applications

2-(benzylsulfanyl)-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}acetamide involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting enzyme activity. The pyridinyl and pyrazolyl groups can bind to specific receptors or enzymes, modulating their activity and affecting various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylsulfanyl)-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}benzoic acid
  • 2-(benzylsulfanyl)-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}ethanamide

Uniqueness

Compared to similar compounds, 2-(benzylsulfanyl)-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}acetamide has unique structural features that make it particularly versatile for various applications. The presence of the benzylsulfanyl group provides additional reactivity, while the pyridinyl and pyrazolyl groups offer specific binding properties that can be exploited in different scientific and industrial contexts.

Properties

IUPAC Name

2-benzylsulfanyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4OS/c1-23-17(11-18(22-23)16-7-9-20-10-8-16)12-21-19(24)14-25-13-15-5-3-2-4-6-15/h2-11H,12-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNVZMLBABKAEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=NC=C2)CNC(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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